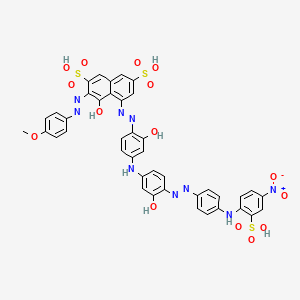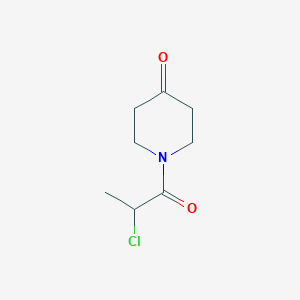
1-(2-Chloropropanoyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropanoyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(2-Chloropropanoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of piperidin-4-one with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(2-Chloropropanoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropanoyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new drugs, particularly those targeting neurological disorders and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropropanoyl)piperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloropropanoyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)carbonylpiperidin-4-one: This compound has a similar structure but with a phenyl group instead of a propanoyl group.
Piperidin-4-one: The parent compound without the chloropropanoyl group.
1-(2-Fluoropropanoyl)piperidin-4-one: A fluorinated analog that may have different physicochemical properties and biological effects due to the presence of the fluorine atom.
Eigenschaften
CAS-Nummer |
78440-44-5 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
1-(2-chloropropanoyl)piperidin-4-one |
InChI |
InChI=1S/C8H12ClNO2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
LGBPSXRRLAULMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC(=O)CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


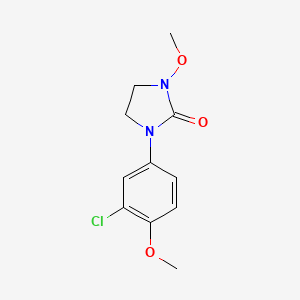
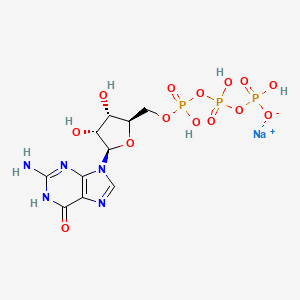

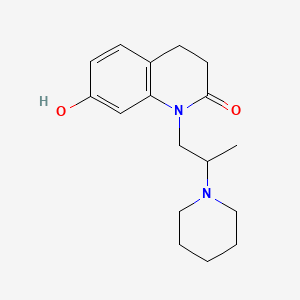
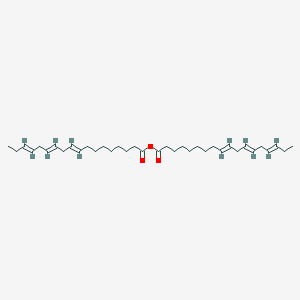
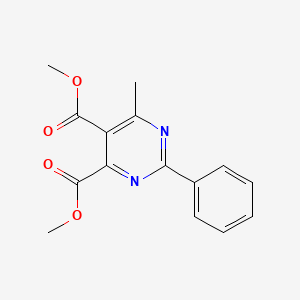
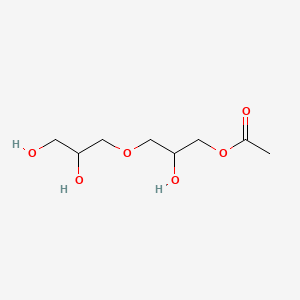


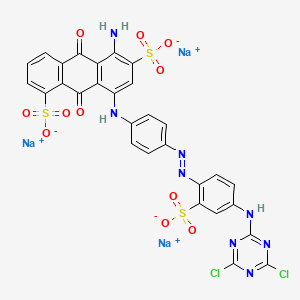

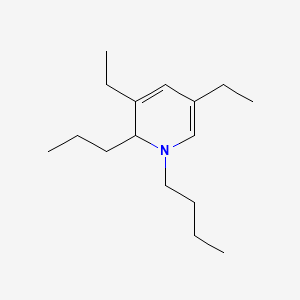
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
